molecular formula C7H14O B2756769 2-(2,2-Dimethylcyclopropyl)ethan-1-ol CAS No. 1071087-95-0

2-(2,2-Dimethylcyclopropyl)ethan-1-ol

Cat. No.: B2756769
CAS No.: 1071087-95-0
M. Wt: 114.188
InChI Key: ZNCNNALLTIKKJU-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylcyclopropyl)ethan-1-ol is an organic compound with the molecular formula C7H14O and a molecular weight of 114.19 g/mol . It is characterized by the presence of a cyclopropyl ring substituted with two methyl groups and an ethan-1-ol moiety. This compound is often used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylcyclopropyl)ethan-1-ol typically involves the cyclopropanation of alkenes followed by functional group modifications. One common method is the reaction of 2,2-dimethylcyclopropylcarbinol with suitable reagents under controlled conditions . The reaction conditions often include the use of strong bases and phase-transfer catalysts to facilitate the formation of the cyclopropyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow chemistry techniques. This method allows for better control over reaction parameters and improved yields compared to traditional batch processes . The use of advanced reactors and automation in industrial settings ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylcyclopropyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various alkyl or aryl derivatives .

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylcyclopropyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with various biomolecules. The cyclopropyl ring’s strain energy and the hydroxyl group’s reactivity contribute to its unique chemical behavior .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethylcyclopropyl)ethan-1-amine
  • 2-(2,2-Dimethylcyclopropyl)ethan-1-thiol
  • 2-(2,2-Dimethylcyclopropyl)ethan-1-yl acetate

Uniqueness

2-(2,2-Dimethylcyclopropyl)ethan-1-ol is unique due to its specific combination of a cyclopropyl ring and a hydroxyl group. This structural feature imparts distinct reactivity and stability compared to other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

2-(2,2-dimethylcyclopropyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-7(2)5-6(7)3-4-8/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCNNALLTIKKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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